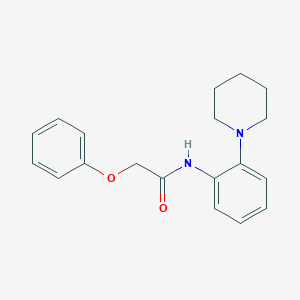![molecular formula C18H11ClF3NO B244950 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B244950.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation.
Mecanismo De Acción
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide works by inhibiting the activity of specific enzymes called kinases, which are involved in cancer cell growth and proliferation. In particular, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide targets a specific kinase called Bruton's tyrosine kinase (BTK), which is important for the survival and proliferation of B-cell malignancies. By inhibiting BTK, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide can induce apoptosis (cell death) in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of BTK, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide can also inhibit other kinases that are involved in cancer cell growth and proliferation. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has also been shown to induce apoptosis in cancer cells, and to inhibit the formation of new blood vessels that are necessary for tumor growth. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has a relatively short half-life in the body, which may limit its effectiveness as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide is that it has shown promising results in preclinical studies for the treatment of various types of cancer. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. However, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has a relatively short half-life in the body, which may limit its effectiveness as a cancer treatment. In addition, more research is needed to determine the optimal dosing and administration schedule for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide.
Direcciones Futuras
There are several potential future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide. One area of interest is the development of more potent and selective inhibitors of BTK and other kinases that are involved in cancer cell growth and proliferation. Another area of interest is the development of combination therapies that include N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide and other cancer treatments, such as immunotherapy. Finally, more research is needed to determine the optimal dosing and administration schedule for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide, and to determine its safety and effectiveness in clinical trials.
Métodos De Síntesis
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide involves a multi-step process that starts with the reaction of 4-chloro-2-(trifluoromethyl)aniline with 2-naphthoic acid to form an intermediate compound. This intermediate is then treated with various reagents to produce the final product, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide. The synthesis method for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of various types of cancer cells. In particular, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has been shown to be effective against cancers that are resistant to other kinase inhibitors, such as B-cell malignancies and solid tumors. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Fórmula molecular |
C18H11ClF3NO |
|---|---|
Peso molecular |
349.7 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H11ClF3NO/c19-14-7-8-16(15(10-14)18(20,21)22)23-17(24)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,23,24) |
Clave InChI |
ZDOMQZVQUUZMEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)
![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)